molecular formula C14H18F2N2O3 B6962988 6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide

6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide

Cat. No.: B6962988
M. Wt: 300.30 g/mol
InChI Key: OOAWIKBOUASVBH-UHFFFAOYSA-N
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Description

6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine carboxamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the Pyridine Ring: This can be achieved through a condensation reaction involving a suitable aldehyde and ammonia or an amine.

    Introduction of the Difluoroethoxy Group: This step might involve the reaction of the pyridine intermediate with a difluoroethanol derivative under basic conditions.

    Formation of the Carboxamide Group: This can be done by reacting the intermediate with an appropriate amine, such as 3-methyloxan-3-ylamine, under dehydrating conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

    Substitution: The difluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound in drug discovery and development.

    Medicine: Its derivatives could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(2,2-difluoroethoxy)pyridine-2-carboxamide: Lacks the 3-methyloxan-3-yl group.

    N-(3-methyloxan-3-yl)pyridine-2-carboxamide: Lacks the difluoroethoxy group.

    6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine: Lacks the carboxamide group.

Uniqueness

6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide is unique due to the presence of both the difluoroethoxy and 3-methyloxan-3-yl groups, which can impart specific chemical and biological properties that are not present in similar compounds.

Properties

IUPAC Name

6-(2,2-difluoroethoxy)-N-(3-methyloxan-3-yl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O3/c1-14(6-3-7-20-9-14)18-13(19)10-4-2-5-12(17-10)21-8-11(15)16/h2,4-5,11H,3,6-9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOAWIKBOUASVBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCOC1)NC(=O)C2=NC(=CC=C2)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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